molecular formula C18H23N3O6 B2790290 3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-61-2

3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2790290
CAS No.: 1021117-61-2
M. Wt: 377.397
InChI Key: HDZPVDISFNPFNM-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, characterized by a spirocyclic core with a piperidine ring fused to a diketopiperazine moiety. The 3-methyl and 3,4,5-trimethoxybenzoyl substituents at positions 3 and 8, respectively, confer unique physicochemical and pharmacological properties. Such derivatives are synthesized via multi-step reactions involving Ullmann coupling, reductive amination, and microwave-assisted Suzuki-Miyaura cross-coupling (). Substituted spirocyclic compounds are explored as HIF prolyl hydroxylase inhibitors for anemia treatment () and modulators of cellular targets like WASp ().

Properties

IUPAC Name

3-methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6/c1-20-16(23)18(19-17(20)24)5-7-21(8-6-18)15(22)11-9-12(25-2)14(27-4)13(10-11)26-3/h9-10H,5-8H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZPVDISFNPFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that related compounds have been shown to exhibit antioxidant and free radical scavenging properties. This suggests that the compound may interact with its targets to neutralize reactive oxygen species, which can cause significant damage to cell structures.

Biochemical Pathways

Related compounds are known to protect tissues and key metabolisms against reactive oxygen species. This suggests that the compound may affect pathways related to oxidative stress and cellular damage.

Result of Action

Related compounds are known to protect against damage to key biomolecules including dna, lipids, enzymes, and proteins. This suggests that the compound may have a protective effect on cellular structures and functions.

Biological Activity

3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro derivatives. These compounds have garnered attention due to their potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this specific compound, analyzing its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Research indicates that compounds within the triazaspiro class exhibit a variety of biological activities through different mechanisms:

  • Inhibition of Reuptake Transporters : The compound has been shown to inhibit serotonin (5-HT) and norepinephrine reuptake transporters. This suggests potential applications in treating mood disorders by increasing the availability of these neurotransmitters in the synaptic cleft .
  • Opioid Receptor Affinity : It exhibits a high affinity for μ-opioid receptors, which are critical in pain modulation and could be beneficial in developing analgesic medications .
  • Mitochondrial Protection : Recent studies have demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit the mitochondrial permeability transition pore (mPTP), preventing cell death during myocardial infarction. This protective mechanism is crucial as it helps maintain mitochondrial function and cellular viability under stress conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Reference
Inhibition of serotonin reuptakeIncreases synaptic availability of serotonin
Inhibition of norepinephrine reuptakeEnhances norepinephrine levels in synaptic cleft
μ-opioid receptor bindingPotential analgesic effects
mPTP inhibitionProtects against myocardial cell death
Cardioprotective effectsImproves cardiac function during reperfusion

Cardioprotective Effects

A significant study explored the cardioprotective effects of 1,3,8-triazaspiro derivatives in a model of myocardial infarction. The administration of these compounds during reperfusion significantly reduced apoptotic rates and improved overall cardiac function. The study concluded that these compounds could serve as adjunct therapies in myocardial infarction treatment by preserving mitochondrial integrity and ATP levels .

Neuropharmacological Potential

Another investigation focused on the neuropharmacological properties of triazaspiro compounds. The results indicated that these compounds could modulate neurotransmitter systems effectively, suggesting their potential use in treating anxiety and depression disorders due to their ability to enhance serotonin and norepinephrine signaling pathways .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane compounds exhibit significant anticancer properties. A study highlighted that certain derivatives inhibit the permeability transition pores in mitochondria, which is crucial for cancer cell survival. This mechanism suggests potential use in developing anticancer therapies that target mitochondrial functions to induce apoptosis in cancer cells .

2. Neuroprotective Effects
The compound has shown promise in neuroprotection through its ability to modulate mitochondrial pathways and reduce oxidative stress. Studies have investigated its role in protecting neuronal cells from damage caused by neurotoxic agents, making it a candidate for treating neurodegenerative diseases .

3. Antimicrobial Properties
Recent patents have described the use of similar triazaspiro compounds as antimicrobial agents. These compounds demonstrate effectiveness against various plant pathogens, suggesting their utility in developing new agricultural fungicides or bactericides .

Agricultural Applications

1. Plant Protection Agents
The compound has been incorporated into formulations aimed at protecting crops from fungal infections and bacterial diseases. Its efficacy as a fungicide has been documented in patents that outline its use against specific plant pathogens, enhancing crop yield and quality .

2. Herbicide Development
Research into the herbicidal properties of triazaspiro compounds indicates potential applications in weed management. The structural characteristics of these compounds allow for selective targeting of weed species without harming crops, which is vital for sustainable agricultural practices.

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study examining the effects of 1,3,8-triazaspiro[4.5]decane derivatives on cancer cell lines, researchers found that specific modifications to the molecular structure significantly increased cytotoxicity against breast cancer cells. The study provided insights into how structural variations influence biological activity and highlighted the importance of further exploration into these compounds as therapeutic agents .

Case Study 2: Agricultural Field Trials
Field trials conducted with formulations containing 3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione demonstrated a marked reduction in fungal infections among treated crops compared to untreated controls. The results indicated not only improved plant health but also increased yields by up to 30%, showcasing its potential as an effective agricultural fungicide .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents at positions 3, 7, and 8 of the spirocyclic core. These modifications influence molecular weight, solubility, and target affinity.

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituents) Molecular Formula Molecular Weight Key Substituents Biological Target/Activity Reference
Target Compound: 3-Methyl-8-(3,4,5-TMBz)† C₂₂H₂₇N₃O₆‡ 429.47 3-Me, 8-(3,4,5-TMBz) HIF prolyl hydroxylase inhibition
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione C₁₄H₁₇N₃O₂ 259.31 8-Benzyl Building block for further synthesis
8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione C₉H₁₃N₃O₃ 211.22 8-Acetyl Not specified
5{3,1}: 4-(3,5-Dimethoxyphenyl)-7-ethyl C₁₈H₂₅N₃O₄ 347.41 7-Ethyl, 4-(3,5-dimethoxyphenyl) Undisclosed
5{3,2}: 4-(3,5-Dimethoxyphenyl)-7-phenethyl C₂₄H₂₉N₃O₄ 423.51 7-Phenethyl, 4-(3,5-dimethoxyphenyl) Undisclosed
WASp-targeting SMC #13 C₂₉H₃₄N₄O₃ 498.62 8-Indenyl, 3-(4-MeOBn), 1-Isobutyl WASp degradation; anti-cancer
8-[Cl-Dimethoxyphenyl] hydrochloride C₂₃H₂₇ClN₃O₆·HCl 460.36 8-Chloro-dimethoxyphenyl Not specified

†3,4,5-TMBz = 3,4,5-trimethoxybenzoyl; ‡Estimated based on substituent contributions.

Key Research Findings

  • Substituent Effects :
    • 8-Position : Aromatic groups (e.g., 3,4,5-TMBz, benzodioxole) improve target engagement compared to alkyl chains .
    • 3-Position : Methyl groups reduce steric hindrance, enhancing synthetic feasibility versus bulkier substituents (e.g., isobutyl in SMC #13) .
  • Therapeutic Potential: The target compound’s trimethoxybenzoyl group positions it as a candidate for hypoxia-related disorders, while SMC #13 is tailored for hematologic malignancies .

Q & A

Q. What are the key steps and challenges in synthesizing 3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

The synthesis involves multi-step reactions, including the formation of the triazaspiro framework and subsequent functionalization with the trimethoxybenzoyl group. Critical challenges include:

  • Reaction optimization : Precise control of temperature (e.g., reflux at 80°C), solvent selection (e.g., dry benzene or THF), and reaction time to maximize yield and purity .
  • Purification : Use of chromatographic techniques (e.g., column chromatography) to isolate the compound from byproducts .
  • Protecting groups : Strategic use of protecting groups to prevent undesired side reactions during functionalization .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the spirocyclic core, methyl group, and trimethoxybenzoyl substituents .
  • X-ray crystallography : Resolve the spatial arrangement of the triazaspiro ring and substituents to confirm conformational rigidity .
  • Mass spectrometry : Validate molecular weight (e.g., via high-resolution MS) .

Q. What preliminary assays are recommended to assess its biological activity?

Initial screening should focus on:

  • Enzyme inhibition assays : Test against targets like kinases or proteases due to structural similarities to bioactive spirocyclic compounds .
  • Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) to identify anti-proliferative potential .
  • Binding affinity studies : Use surface plasmon resonance (SPR) to measure interactions with receptors or proteins .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical integrity?

Advanced optimization strategies include:

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd or Cu) to enhance coupling efficiency during spirocycle formation .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents to stabilize intermediates .
  • In situ monitoring : Use techniques like HPLC or FTIR to track reaction progress and adjust conditions dynamically .

Q. What structural modifications enhance its pharmacokinetic properties without compromising activity?

Structure-activity relationship (SAR) studies suggest:

  • Substituent variation : Replace methoxy groups with bioisosteres (e.g., trifluoromethoxy or halogen substituents) to improve metabolic stability .
  • Spiro ring expansion : Compare 5-membered vs. 6-membered spiro rings to assess conformational flexibility and binding affinity .
  • Prodrug strategies : Introduce ester or amide prodrug moieties to enhance solubility and bioavailability .

Example SAR Table :

ModificationObserved EffectReference
Trifluoromethoxy substitutionIncreased metabolic stability
Spiro ring expansion (5→6 members)Reduced binding affinity
Methyl → Ethyl substitutionImproved solubility

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions may arise from assay variability or compound impurities. Mitigation strategies include:

  • Orthogonal assays : Validate anti-inflammatory activity using both ELISA (protein-level) and qPCR (gene-level) approaches .
  • Batch consistency analysis : Compare HPLC purity profiles (>95%) across studies to rule out impurity-driven effects .
  • Computational docking : Reconcile discrepancies by modeling interactions with target proteins (e.g., COX-2 or NF-κB) .

Q. What in silico methods predict its interactions with novel biological targets?

Computational approaches include:

  • Molecular dynamics (MD) simulations : Model the compound’s binding stability to receptors over time .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the triazaspiro core) .
  • Machine learning : Train models on spirocyclic compound libraries to predict off-target effects .

Methodological Guidelines

  • Data Reproducibility : Document reaction conditions (e.g., exact temperatures, solvent ratios) and biological assay protocols in detail .
  • Contradiction Analysis : Use tiered experimental validation (e.g., in vitro → in vivo → computational) to confirm findings .
  • Ethical Compliance : Adhere to guidelines for handling hazardous intermediates (e.g., chlorinated solvents) .

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